4-Pyridinecarboxylic acid, 2-amino-3-bromo-
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Overview
Description
4-Pyridinecarboxylic acid, 2-amino-3-bromo- is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a carboxylic acid group at the 4-position, an amino group at the 2-position, and a bromine atom at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-amino-3-bromo- typically involves the bromination of 2-aminoisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 2-amino-3-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-amino-3-bromo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-amino-3-bromo- involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Differentiated by the position of the carboxylic acid group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but lacks the amino and bromine substituents.
Uniqueness
4-Pyridinecarboxylic acid, 2-amino-3-bromo- is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
1269293-41-5 |
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Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-amino-3-bromopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
IDTXVHXCNKMIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)N |
Origin of Product |
United States |
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